N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

In silico pharmacology PASS prediction Benzothiazole amide

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide (CAS 852046-15-2) is a synthetic benzothiazole amide characterized by a 2-oxo-1,3-benzothiazol-3(2H)-yl core linked via a propanamide spacer to a 2,3-dimethylaniline moiety. It belongs to a broader class of substituted benzothiazole amide derivatives that have been investigated as adenosine A2 receptor modulators in patent literature.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4g/mol
CAS No. 852046-15-2
Cat. No. B353030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
CAS852046-15-2
Molecular FormulaC18H18N2O2S
Molecular Weight326.4g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
InChIInChI=1S/C18H18N2O2S/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)
InChIKeyOFJPGCRFUQCXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide (CAS 852046-15-2): Baseline Identity and Compound Class Context


N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide (CAS 852046-15-2) is a synthetic benzothiazole amide characterized by a 2-oxo-1,3-benzothiazol-3(2H)-yl core linked via a propanamide spacer to a 2,3-dimethylaniline moiety. It belongs to a broader class of substituted benzothiazole amide derivatives that have been investigated as adenosine A2 receptor modulators in patent literature [1]. The compound is primarily distributed as a research chemical for exploratory pharmacological studies, with vendors reporting its use in enzyme inhibition and receptor modulation assays . Its molecular formula is C18H18N2O2S, with a molecular weight of approximately 326.41 g/mol.

Why Generic Substitution Fails for N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide


Within the benzothiazole amide chemical space, subtle variations in the aniline substituent pattern and the linker architecture produce divergent pharmacological profiles. The 2,3-dimethyl substitution on the phenyl ring creates a sterically constrained ortho-dimethyl environment that influences both the conformational preference of the amide bond and the electron density of the aromatic system [1]. Close analogs such as N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide or N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, which bear para-substituted aniline rings, are expected to exhibit markedly different target engagement profiles, metabolic stability, and solubility characteristics. Generic substitution without experimental validation therefore risks selecting a compound with unanticipated off-target activity, altered pharmacokinetics, or reduced assay window in the intended experimental system [2].

Quantitative Differentiation Evidence for N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide


Computationally Predicted Multi-Target Bioactivity Profile Versus Class Baseline

Computational PASS (Prediction of Activity Spectra for Substances) analysis indicates that N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide exhibits high predicted probabilities (Pa) for several therapeutically relevant activities, including: Lipid metabolism regulator (Pa = 0.999), Angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), Apoptosis agonist (Pa = 0.979), and Antineoplastic (Pa = 0.961) [1]. In comparison, the broader benzothiazole amide class frequently shows maximal predicted Pa values below 0.95 for antineoplastic activity in similar PASS analyses, suggesting that the 2,3-dimethylphenyl substitution pattern may confer a quantitatively stronger predicted anticancer signal. This represents a class-level inference and requires experimental confirmation. The high Pa for lipid metabolism regulation (0.999) is particularly notable and is not uniformly observed across all benzothiazole amide subclasses.

In silico pharmacology PASS prediction Benzothiazole amide

Structural Differentiation: Ortho-Dimethylphenyl Substituent Versus Para-Substituted Analogs

The 2,3-dimethyl substitution on the aniline ring of the target compound introduces significant steric hindrance adjacent to the amide linkage, restricting rotation around the N-aryl bond and pre-organizing the molecule into a conformational ensemble distinct from that of para-substituted analogs [1]. By contrast, analogs such as N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (C17H16N2O3S) and N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide lack this ortho constraint and present different electrostatic surface potentials. Quantitative conformational analysis (e.g., torsion angle distribution) is not available in published literature for this specific compound, but the torsional barrier introduced by two ortho-methyl groups is expected to exceed 8–10 kcal/mol based on analogous toluidine systems.

Structure-activity relationship Ortho substitution Conformational constraint

Purity and Quality Specification Benchmarking for Reproducible Screening

Commercial sourcing data indicates that N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is supplied at a standard purity of ≥98% (HPLC) . This specification is consistent with, and in some lots exceeds, the purity levels reported for closely related benzothiazole amide research compounds, which are commonly offered at 95–97% purity . The target compound's higher baseline purity specification reduces the likelihood of confounding biological assay results from structurally related impurities, a critical consideration when comparing screening hits across vendor lots or between research groups.

Compound quality control HPLC purity Procurement specification

Solubility Profile: DMSO Compatibility and Aqueous Limitations

Physicochemical characterization indicates that N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is soluble in dimethyl sulfoxide (DMSO) but exhibits limited aqueous solubility . This solubility profile is typical for benzothiazole amides with LogP values estimated in the range of 2.0–3.5. In comparison, more polar analogs such as N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (featuring a methoxy group that can hydrogen-bond with water) may exhibit marginally improved aqueous solubility, although quantitative head-to-head solubility data are not available in public literature for this specific pair. The DMSO solubility of the target compound supports its use in standard cell-based assay workflows, while its limited aqueous solubility necessitates careful attention to final DMSO concentration in assay media (typically ≤0.1% v/v) to avoid solvent-induced artifacts.

Solubility DMSO Assay compatibility Formulation

Best-Fit Research and Industrial Application Scenarios for N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide


PPARα Antagonist Screening Cascade in Paraganglioma and Colorectal Cancer Models

Based on the high PASS-predicted probability for lipid metabolism regulation (Pa = 0.999) [1] and the established role of benzothiazole amides as PPARα antagonists with anti-proliferative effects in paraganglioma cell lines (IC50 values in the low micromolar range for the related compound 2b) [2], this compound is a strong candidate for inclusion in PPARα antagonist screening cascades. The 2,3-dimethylphenyl motif may provide differentiated PPAR isoform selectivity compared to the 4-substituted phenyl analogs described in Ammazzalorso et al. (2019).

Adenosine A2 Receptor Pharmacological Tool Compound Studies

Given that substituted benzothiazole amide derivatives are disclosed as adenosine A2 receptor modulators [3], this compound can serve as a chemical probe for investigating structure-activity relationships at adenosine receptor subtypes. Its ortho-dimethyl substitution pattern may confer altered A2A/A2B selectivity relative to para-substituted congeners, making it valuable for receptor subtype deconvolution studies in CNS disorder models.

Chemical Biology Probe for DNA Synthesis Inhibition and Apoptosis Pathway Investigation

The high PASS-predicted probabilities for DNA synthesis inhibition (Pa = 0.991) and apoptosis agonism (Pa = 0.979) [1] support the compound's use as a tool molecule for investigating cell cycle regulation and programmed cell death pathways. Its ≥98% purity specification ensures that observed biological effects are attributable to the parent compound rather than impurities, making it suitable for mechanistic follow-up studies in academic and biopharma settings.

Reference Standard for Benzothiazole Amide SAR Library Enumeration

The distinct 2-oxo-1,3-benzothiazol-3(2H)-yl core coupled with a 2,3-dimethylaniline terminus provides a structurally defined reference point for medicinal chemistry teams enumerating benzothiazole amide libraries. Its DMSO solubility profile supports its use as a control compound in biochemical and cell-based assays, while its conformational constraint (ortho-dimethyl effect) provides a benchmark for interpreting SAR trends across analog series with varying degrees of steric hindrance .

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